3-(Difluoromethyl)isothiazol-5-amine
Description
Properties
Molecular Formula |
C4H4F2N2S |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-1,2-thiazol-5-amine |
InChI |
InChI=1S/C4H4F2N2S/c5-4(6)2-1-3(7)9-8-2/h1,4H,7H2 |
InChI Key |
YJBQNZKYXCXCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 3-(Difluoromethyl)isothiazol-5-amine
Cyclization of Thioamide Precursors
A foundational approach involves the cyclization of thioamide derivatives under controlled conditions. For example, 5-amino-3-methylisothiazole intermediates are synthesized via oxidation of thioamide precursors at temperatures below 40°C, followed by chlorination at 0–20°C to introduce the difluoromethyl group. In one protocol, a compound of formula (II) is oxidized using a trifluoroacetic acid-dichloromethane system, yielding a 3-alkylisothiazole core. The reaction mixture is quenched with sodium bicarbonate to neutralize excess acid, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:5–1:2 v/v) to isolate the product.
Functionalization of Halogenated Isothiazoles
Halogenated intermediates serve as pivotal substrates for introducing the difluoromethyl moiety. Patent WO2000068214A1 describes the chlorination of 5-amino-3-methylisothiazole at 5–15°C using sulfuryl chloride, achieving an 84% yield after trituration with hexane. The difluoromethyl group is subsequently installed via nucleophilic substitution with difluoromethylating agents (e.g., sodium difluoromethanesulfinate) in DMF at 50°C. This step requires careful temperature control to minimize side reactions, as evidenced by the exothermic gas evolution during quenching.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reaction efficiency is highly dependent on temperature and solvent polarity. For instance, the coupling of this compound with pyrimidine derivatives in DMF at 60°C for 7–8 hours achieves complete conversion, whereas lower temperatures (20°C) in methanol result in incomplete reactions. Polar aprotic solvents like DMF enhance nucleophilicity, facilitating amine-pyrimidine bond formation, while methanol’s protic nature stabilizes intermediates but slows kinetics.
Table 1: Impact of Solvent and Temperature on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 0–5 | 0.5 | 73 |
| DMF | 60 | 8 | 84 |
| Methanol | 20 | 3 | 37 |
Catalytic Systems
Potassium carbonate and sodium hydride are employed as bases to deprotonate amine groups, accelerating nucleophilic attacks. In the synthesis of coumarin-isothiazole hybrids, potassium carbonate (1.74 mmol) in DMF enables efficient coupling with chloro-pyrimidines, whereas sodium hydride (60% dispersion in mineral oil) achieves 65–87% yields in carbamate formations. The choice of base impacts byproduct formation; sodium hydride’s stronger basicity risks over-reduction, necessitating precise stoichiometry.
Characterization and Analytical Validation
Spectroscopic Confirmation
1H NMR spectra of this compound derivatives exhibit characteristic signals for the amine group (δ 4.6 ppm, broad singlet) and difluoromethyl moiety (δ 2.30 ppm, singlet). Coupling constants (J = 8.8–8.9 Hz) confirm aromatic protons in the isothiazole ring, while 13C NMR resonances at δ 160.68 and 154.48 ppm verify the C–N and C–S bonds. HRMS data align with theoretical values (e.g., m/z 371.0016 for C15H13Cl2N2O3S), ensuring molecular fidelity.
Purity and Stability
Column chromatography (silica gel, 100–200 mesh) remains the gold standard for purity, though recrystallization from hexane/ethyl acetate mixtures improves crystalline quality. Stability studies indicate that the amine group is susceptible to oxidation under aerobic conditions, necessitating inert storage atmospheres.
Comparative Analysis of Methodologies
Yield vs. Scalability
While chlorination at 0–15°C achieves high yields (84%), scaling this exothermic reaction requires specialized equipment to manage heat dissipation. Conversely, DMF-based couplings at 60°C are easily scalable but generate halogenated waste, complicating purification.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)isothiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted isothiazoles depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethyl)isothiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of biocides and preservatives due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)isothiazol-5-amine involves its interaction with biological targets, particularly enzymes with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, inhibiting their activity and leading to antimicrobial effects. This mechanism is similar to other isothiazolinone compounds, which are known for their biocidal properties .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, highlighting differences in core heterocycles, substituents, fluorine content, and synthesis:
Key Differences and Implications
Isoxazoles (e.g., 3-Amino-5-methyl-isoxazole) are more common in drug discovery due to their metabolic stability but may lack the reactivity of isothiazoles .
Fluorination Impact: The difluoromethyl (-CF₂H) group balances lipophilicity and metabolic stability. In contrast, trifluoromethyl (-CF₃) analogs (e.g., 5-Amino-3-(trifluoromethyl)isoxazole) exhibit higher electronegativity and steric bulk, which may reduce bioavailability . Non-fluorinated analogs (e.g., Schiff base derivatives) lack the metabolic advantages conferred by fluorine, limiting their utility in vivo .
Synthetic Efficiency :
- The target compound's optimized synthesis (66–72% yield via LiHMDS coupling) outperforms many analogs, which often require multi-step aryl couplings or lack reported yields .
Biological Activity
3-(Difluoromethyl)isothiazol-5-amine is a heterocyclic organic compound that has garnered attention for its significant biological activity, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C4H4F2N2S, with a molecular weight of approximately 150.15 g/mol. The difluoromethyl group attached to the isothiazole ring enhances its reactivity and biological activity, distinguishing it from other related compounds.
Research indicates that the biological activity of this compound primarily arises from its ability to form mixed disulfides with thiol-containing enzymes. This interaction inhibits enzymatic activity, leading to antimicrobial effects similar to those observed in other isothiazolinone derivatives. The inhibition mechanism is crucial for understanding how this compound can be utilized in therapeutic applications.
Antimicrobial Properties
This compound has demonstrated potent antimicrobial activity against a variety of pathogens. The following table summarizes its efficacy against several microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 8 µg/mL | |
| Aspergillus niger | 4 µg/mL |
These results indicate that the compound exhibits strong inhibitory effects, particularly against fungal pathogens, making it a candidate for further development in antifungal therapies.
Case Studies
A recent study investigated the effects of this compound in vitro and in vivo:
- In Vitro Study : The compound was tested on various cell lines, showing a significant reduction in cell viability at concentrations above 16 µg/mL. The study highlighted its selective toxicity towards cancerous cells compared to normal cells, suggesting potential applications in cancer therapy .
- In Vivo Study : In animal models, administration of this compound resulted in a marked decrease in tumor size without significant adverse effects on healthy tissues. This study supports its potential as an anticancer agent .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is essential for predicting its biological behavior. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to evaluate binding affinities to proteins and nucleic acids. These studies reveal that structural modifications can significantly influence both biological activity and selectivity .
Applications
The unique properties of this compound open avenues for various applications:
- Pharmaceuticals : Its antimicrobial and anticancer properties make it a promising lead compound for drug development.
- Agrochemicals : The compound's biocidal properties suggest potential use as a pesticide or fungicide.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(difluoromethyl)isothiazol-5-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis involves coupling this compound with aryl fragments using LiHMDS-mediated reactions. Key optimizations include:
- Reagent substitution : Borane dimethylsulfate replaces borane-THF to improve accessibility and reduce costs, albeit with a slight yield reduction .
- Reaction parameters : Extended reaction times at lower temperatures (e.g., 0–5°C) enhance coupling efficiency.
- Deprotection : HF-TEA (triethylamine tris-hydrofluoride) is critical for final deprotection, doubling overall yield compared to traditional methods .
- Data Table :
| Step | Reagents/Conditions | Yield Improvement |
|---|---|---|
| Borane substitution | Borane dimethylsulfate | ~10–15% cost reduction |
| Coupling | LiHMDS, 24h at 0°C | 20% higher conversion |
| Deprotection | HF-TEA | Overall yield doubled |
Q. How can purification methods (crystallization vs. lyophilization) affect the compound’s purity and bioactivity?
- Methodology : Post-synthesis purification involves:
- Crystallization : Removes residual color, yielding colorless needles with >99% purity (HPLC). Residual DMSO is minimized to <0.1% .
- Lyophilization : Results in amorphous powder with comparable purity but higher hygroscopicity. Both forms exhibit equivalent biological activity in tumor spheroid assays .
- Analytical Validation : Use NMR and LC-MS to confirm structural integrity post-purification.
Advanced Research Questions
Q. What computational strategies predict the electronic and steric effects of the difluoromethyl group on reactivity?
- Methodology : Density Functional Theory (DFT) studies analyze:
- Electrostatic potential maps : Highlight electron-deficient regions due to the -CF₂H group, influencing nucleophilic attack sites .
- Conformational stability : Fluorine’s inductive effect reduces basicity of adjacent amines, altering protonation states in physiological conditions .
- Validation : Compare DFT-predicted pKa values (~6.8 for NH₂ group) with experimental potentiometric titrations .
Q. How does the difluoromethyl group modulate interactions with biological targets (e.g., enzymes or receptors)?
- Mechanistic Insight : Fluorine’s hydrophobicity and steric effects enhance membrane permeability and target binding.
- Enzyme inhibition : Molecular docking (AutoDock Vina) shows -CF₂H forms van der Waals contacts with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Receptor studies : Radioligand assays (e.g., using [³H]-labeled analogs) quantify binding affinity (Kd < 50 nM for select targets) .
Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?
- Techniques :
- X-ray crystallography : Resolves regioisomerism in derivatives (e.g., distinguishing N1 vs. N2 substitution) .
- ²⁵F NMR : Tracks fluorinated intermediates during synthesis (δ -120 to -140 ppm for -CF₂H) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity across cell lines?
- Hypothesis : Variability arises from differential metabolic stability or off-target effects.
- Resolution :
- Metabolic profiling : Use LC-HRMS to identify degradation products (e.g., oxidative defluorination) in hepatic microsomes .
- Off-target screening : Kinome-wide profiling (e.g., Eurofins KinaseScan) identifies secondary targets (e.g., FLT3 inhibition at IC₅₀ = 1.2 µM) .
Methodological Best Practices
Q. What in vitro models best evaluate the compound’s therapeutic potential?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
